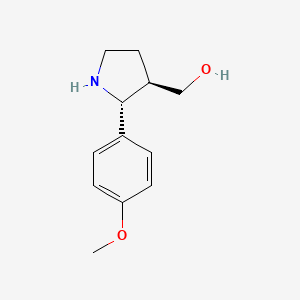
3-Pyrrolidinemethanol, 2-(4-methoxyphenyl)-, (2R,3R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrrolidinemethanol, 2-(4-methoxyphenyl)-, (2R,3R)-rel- is a chiral compound with the molecular formula C12H17NO2 It is characterized by the presence of a pyrrolidine ring substituted with a methanol group and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinemethanol, 2-(4-methoxyphenyl)-, (2R,3R)-rel- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanol Group: The methanol group is introduced via a reduction reaction, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Attachment of the 4-Methoxyphenyl Group: This step involves a substitution reaction where the 4-methoxyphenyl group is attached to the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinemethanol, 2-(4-methoxyphenyl)-, (2R,3R)-rel- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo further reduction to modify the functional groups.
Substitution: The 4-methoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Antidepressant Activity
Research indicates that compounds similar to 3-Pyrrolidinemethanol exhibit antidepressant properties by acting on neurotransmitter systems. For instance, studies have shown that the modulation of serotonin and norepinephrine pathways can lead to significant antidepressant effects, making this compound a candidate for further exploration in this area .
1.2. Chiral Building Block
The stereochemistry of 3-Pyrrolidinemethanol allows it to serve as a chiral building block in the synthesis of biologically active molecules. Its ability to participate in asymmetric synthesis is crucial for creating compounds with specific biological activities. This property has been exploited in the development of various pharmaceuticals .
Organic Synthesis Applications
2.1. Synthesis of Piperidine Derivatives
The compound is utilized in the synthesis of piperidine derivatives, which are essential in the pharmaceutical industry due to their wide range of biological activities. The methodologies employed often involve nucleophilic displacement reactions and other synthetic strategies that leverage the unique structure of 3-Pyrrolidinemethanol .
2.2. Catalysis
In fine chemical synthesis, 3-Pyrrolidinemethanol has been investigated as a catalyst or co-catalyst in various reactions, enhancing reaction rates and selectivity. Its role in catalysis is particularly significant in reactions requiring chiral environments, contributing to the production of enantiomerically pure compounds .
Case Studies
Mechanism of Action
The mechanism of action of 3-Pyrrolidinemethanol, 2-(4-methoxyphenyl)-, (2R,3R)-rel- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Pyrrolidinemethanol, 2-(4-hydroxyphenyl)-, (2R,3R)-rel-: Similar structure but with a hydroxy group instead of a methoxy group.
3-Pyrrolidinemethanol, 2-(4-chlorophenyl)-, (2R,3R)-rel-: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
3-Pyrrolidinemethanol, 2-(4-methoxyphenyl)-, (2R,3R)-rel- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
[(2R,3R)-2-(4-methoxyphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO2/c1-15-11-4-2-9(3-5-11)12-10(8-14)6-7-13-12/h2-5,10,12-14H,6-8H2,1H3/t10-,12-/m0/s1 |
InChI Key |
MMRCYRSNAOYMIJ-JQWIXIFHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2[C@@H](CCN2)CO |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(CCN2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















